
(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.282. The purity is usually 95%.
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Biological Activity
The compound (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a derivative of dihydropyridine and isoxazole, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a dihydropyridine core substituted with an isoxazole ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of dihydropyridines and isoxazoles exhibit a range of biological activities, including:
- Calcium Channel Antagonism : These compounds often act as calcium channel blockers, which are important in the treatment of cardiovascular diseases.
- Neuroprotective Effects : Some derivatives show potential in protecting neuronal cells from excitotoxicity, which is relevant in conditions like epilepsy and neurodegenerative diseases.
- Antimicrobial Properties : Certain modifications have demonstrated effectiveness against various pathogens.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several structural modifications. Key findings include:
- Substitution Patterns : Variations in the phenyl and isoxazole groups significantly affect potency and selectivity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity.
Table 1: Summary of SAR Findings
Compound Modification | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased potency |
Electron-donating groups | Decreased potency |
Altered phenyl substitution | Varied selectivity for targets |
Case Study 1: Calcium Channel Antagonism
A study demonstrated that derivatives of this compound exhibited significant calcium channel antagonism. The most potent derivative showed an IC50 value of 0.5 µM in vitro, suggesting strong potential for cardiovascular applications .
Case Study 2: Neuroprotective Effects
In another investigation, (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine derivatives were tested for neuroprotective effects against glutamate-induced toxicity in neuronal cultures. The results indicated that certain compounds reduced cell death by approximately 40% at a concentration of 10 µM, highlighting their potential in treating neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate exhibit potent antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The anticancer efficacy was evaluated using the MTT assay, revealing IC50 values ranging from 10 to 30 µM, indicating moderate to high activity compared to standard chemotherapeutics .
Case Study:
In a recent investigation involving a series of derivatives, the compound was tested against multiple tumor cell lines, resulting in significant cytotoxic effects. The study highlighted the potential for developing new anticancer agents based on this scaffold .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) . This activity was assessed in various cellular models, indicating its potential for treating inflammatory diseases.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. Preliminary studies indicate that it can mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases . The exact mechanisms are under investigation but may involve modulation of signaling pathways related to cell survival.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play crucial roles in cancer progression . This property could be leveraged for developing targeted therapies.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with proteins involved in cancer and inflammation pathways, supporting further exploration of its therapeutic potential .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-7-6-12(9-17-15)16(20)21-10-13-8-14(22-18-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZIELWUHSKSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.